Lipophilicity Advantage Over Des-Methyl Parent
The 6‑methyl substituent raises the computed octanol–water partition coefficient by +0.4 log units relative to the unsubstituted parent 1‑oxaspiro[4.5]decan‑2‑ylmethanol, while topological polar surface area remains unchanged at 29.5 Ų [1][2]. This increase is consistent with the known π‑contribution of an sp³‑hybridised methyl group (+0.5 log units in simple aliphatic systems) and is expected to enhance passive membrane permeability while maintaining the same hydrogen‑bond donor/acceptor profile [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 1-Oxaspiro[4.5]decan-2-ylmethanol (CAS 129055-63-6), XLogP3-AA = 1.6 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target minus comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm on PubChem, 2025 release |
Why This Matters
A ΔlogP of 0.4 can correspond to a ~2.5‑fold change in the octanol‑water partition coefficient, which is sufficient to alter cellular permeability, microsomal metabolic stability, and off‑target binding in a screening cascade, making the 6‑methyl compound a distinct candidate when balancing potency and ADME profile.
- [1] PubChem Compound Summary CID 126983769, {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol, National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary CID 11829878, (1-Oxaspiro[4.5]decan-2-yl)methanol, National Center for Biotechnology Information, 2025. View Source
- [3] C. Hansch, A. Leo, Substituent Constants for Correlation Analysis in Chemistry and Biology, Wiley, 1979 (π(CH₃) = +0.56). View Source
